molecular formula C20H18N4O2S2 B277900 N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide

N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide

Cat. No. B277900
M. Wt: 410.5 g/mol
InChI Key: FRVXDKNPXBKBNI-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide, also known as CTAP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzothiazole derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide acts as a selective antagonist of μ-opioid receptors and competes with endogenous opioids for binding to these receptors. It has been found to have a high binding affinity for μ-opioid receptors and can effectively block the analgesic effects of opioids.
Biochemical and Physiological Effects:
N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide has been found to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine in the nucleus accumbens, which is a key region involved in reward and addiction. N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide has also been found to decrease the release of glutamate in the dorsal horn of the spinal cord, which is involved in pain perception.

Advantages and Limitations for Lab Experiments

N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide has several advantages as a research tool. It is highly selective for μ-opioid receptors and can effectively block the effects of opioids. It is also relatively stable and has a long half-life in vivo. However, N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide has some limitations. It is not very soluble in water and requires the use of organic solvents for administration. It also has a relatively low bioavailability and may require high doses for effective inhibition of μ-opioid receptors.

Future Directions

There are several future directions for research involving N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide. One area of research is the development of more potent and selective μ-opioid receptor antagonists. Another area of research is the investigation of the role of μ-opioid receptors in various physiological and pathological processes. N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide may also be used as a tool to investigate the mechanism of action of other drugs that act on μ-opioid receptors.
Conclusion:
In conclusion, N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of μ-opioid receptors and has been used to study the mechanism of action of opioids. N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide has various biochemical and physiological effects and has several advantages and limitations as a research tool. There are several future directions for research involving N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide, including the development of more potent and selective μ-opioid receptor antagonists and the investigation of the role of μ-opioid receptors in various physiological and pathological processes.

Synthesis Methods

The synthesis of N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide involves the reaction of cinnamic acid with thiosemicarbazide to form cinnamoylthiosemicarbazide. This intermediate is then reacted with 2-amino-1,3-benzothiazole to form N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide. The overall reaction scheme is shown below:

Scientific Research Applications

N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide has been extensively used in scientific research as a tool to investigate various physiological and biochemical processes. It has been found to be a potent inhibitor of μ-opioid receptors and has been used to study the mechanism of action of opioids. N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide has also been used to study the role of μ-opioid receptors in pain perception, addiction, and withdrawal.

properties

Product Name

N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide

Molecular Formula

C20H18N4O2S2

Molecular Weight

410.5 g/mol

IUPAC Name

(E)-3-phenyl-N-[[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl]prop-2-enamide

InChI

InChI=1S/C20H18N4O2S2/c1-2-17(25)24-20-22-15-10-9-14(12-16(15)28-20)21-19(27)23-18(26)11-8-13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,22,24,25)(H2,21,23,26,27)/b11-8+

InChI Key

FRVXDKNPXBKBNI-DHZHZOJOSA-N

Isomeric SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CC=C3

SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CC=C3

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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